molecular formula C21H23N3O3S2 B2565409 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850903-13-8

4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2565409
CAS No.: 850903-13-8
M. Wt: 429.55
InChI Key: KMSJHGFWCOWNFO-QURGRASLSA-N
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Description

The compound 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group and a substituted dihydrobenzothiazole ring. Its structure includes a sulfonamide linkage that bridges a benzamide core to a pyrrolidine ring, while the benzothiazole moiety is substituted with three methyl groups at positions 3, 4, and 5.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)28-21(23(19)3)22-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJHGFWCOWNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach is the cycloaddition reaction, which is a regio- and stereoselective method for preparing 1-sulfonyl pyrrolidine derivatives . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, molecular properties, and computational insights.

Table 1: Structural and Molecular Comparison

Compound Name Benzothiazole Substituents Sulfonyl Group Molecular Weight Key Features References
Target: 4-(Pyrrolidine-1-sulfonyl)-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 3,4,6-trimethyl Pyrrolidine-1-sulfonyl Not reported Hydrophobic methyl groups; potential for π-π stacking (benzothiazole core)
N-[(2E)-6-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide 6-fluoro, 3-methyl Pyrrolidine-1-sulfonyl 419.49 Enhanced polarity due to fluorine; improved solubility in polar solvents
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl, 4,6-difluoro 2,5-Dioxopyrrolidin-1-yl 502.43 Electron-withdrawing dioxopyrrolidine; increased acidity of sulfonamide
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro Azepan-1-ylsulfonyl 473.60 Larger sulfonyl ring (7-membered); altered steric and electronic properties

Key Observations:

Substituent Effects on Benzothiazole Core: The trimethyl-substituted benzothiazole in the target compound likely enhances hydrophobicity and steric bulk compared to fluoro- or ethyl-substituted analogs. Ethyl groups (e.g., ) may increase metabolic stability but reduce solubility due to added hydrophobicity.

Sulfonyl Group Variations: Pyrrolidine sulfonyl (target and ): A 5-membered ring with moderate steric demand and hydrogen-bonding capability via the sulfonyl oxygen atoms. Azepane sulfonyl (): A 7-membered ring that may alter conformational flexibility and binding pocket compatibility in biological targets.

Computational Insights :

  • DFT studies on analogous benzamides (e.g., halogenated derivatives in ) suggest that sulfonamide groups stabilize molecular conformations through electrostatic interactions and hydrogen bonding. For example, fluorine substituents in may enhance dipole moments, improving interaction with polar biological targets.

Synthetic Considerations :

  • The synthesis of such compounds often involves coupling sulfonyl chlorides with benzothiazole amines under basic conditions . Substituents like fluorine or ethyl groups may require specialized reagents (e.g., fluorinated boronic acids in Suzuki couplings, as seen in ).

Research Findings and Implications

  • Hydrogen Bonding and Stability: The pyrrolidine sulfonyl group in the target compound and its analogs is predicted to form strong hydrogen bonds, as demonstrated in DFT studies of similar benzamides .
  • Solubility and Bioavailability : Fluorine-substituted analogs (e.g., ) exhibit higher polarity, which may improve aqueous solubility compared to the trimethyl-substituted target compound. However, excessive hydrophobicity (e.g., ethyl groups in ) could limit bioavailability.

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